Absence of Excited-State Proton Transfer (ESPT): MPTS vs. HPTS Photoacidity Comparison
HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) is a classic photoacid whose pKa drops from 7.2 in the ground state to 0.4 in the excited state, enabling efficient proton transfer to water [1]. MPTS, its methoxy analog, replaces the hydroxyl proton with a methyl group and exhibits no photoacidity whatsoever—it cannot donate a proton upon photoexcitation. This binary functional distinction is the primary scientific basis for selecting MPTS as an ESPT-inactive control or as a pH-insensitive fluorescent tracer.
| Evidence Dimension | Photoacidity (excited-state pKa drop) |
|---|---|
| Target Compound Data | No proton-transfer capability (no photoacidity); neutral methoxy group at C-8 |
| Comparator Or Baseline | HPTS: ground-state pKa = 7.2, excited-state pKa ≈ 0.4 (ΔpKa ≈ 6.8) |
| Quantified Difference | Qualitative binary difference: ESPT active (HPTS) vs. completely absent (MPTS) |
| Conditions | Aqueous solution; photoexcitation at λmax ~403 nm for HPTS, ~404 nm for MPTS; ultrafast pump-probe and fluorescence spectroscopy [1][2]. |
Why This Matters
Researchers studying proton-transfer mechanisms require MPTS as the indispensable non-photoacidic reference; without this control, ESPT kinetics cannot be deconvolved from solvent reorganization or Stokes shift dynamics.
- [1] Hoberg, C. et al. Caught in the act: real-time observation of the solvent response that promotes excited-state proton transfer in pyranine. Chem. Sci. 14, 4048–4058 (2023). View Source
- [2] Spry, D. B., Goun, A. & Fayer, M. D. Deprotonation Dynamics and Stokes Shift of Pyranine (HPTS). J. Phys. Chem. A 111, 230–237 (2007). View Source
